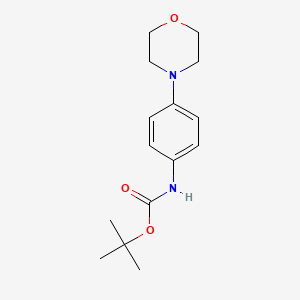

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate can be synthesized through a reaction involving 4-morpholinoaniline and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield 4-morpholinoaniline.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base like sodium hydride.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Deprotection Reactions: The primary product is 4-morpholinoaniline.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a tert-butyl group, a morpholine ring, and a phenyl group, which contribute to its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 294.35 g/mol. The presence of the morpholine ring enhances its solubility and interaction with biological targets.

Applications in Organic Synthesis

1. Protecting Group for Amines:

Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate serves as a protecting group for amines during peptide synthesis. This protection is crucial in multi-step organic reactions where selective functionalization is required.

2. Building Block for Heterocyclic Compounds:

The compound acts as a building block in the synthesis of various heterocyclic compounds, facilitating the development of complex organic molecules used in pharmaceuticals.

3. Substitution Reactions:

It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups, allowing for the creation of diverse derivatives tailored for specific applications.

Biological Research Applications

1. Enzyme Inhibition Studies:

this compound has been investigated for its ability to inhibit specific enzymes involved in various diseases. Its mechanism typically involves binding to the active site of enzymes or receptors, altering their activity and affecting biochemical pathways .

2. Drug Discovery:

This compound serves as a model for studying binding affinities and specificities towards various biological targets, indicating its relevance in drug discovery and development processes. It has shown potential as an inhibitor in cancer therapy and neuroprotection by modulating pathways associated with tumor growth and neurodegeneration.

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The compound exhibited an IC50 value indicating significant potency compared to standard inhibitors used in clinical settings.

Case Study 2: Neuroprotective Effects

Research indicated that this compound could prevent amyloid beta aggregation, a key factor in Alzheimer's disease. The modulation of this pathway suggests potential therapeutic applications in neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-morpholin-4-ylphenyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amine .

Comparación Con Compuestos Similares

Similar Compounds

4-Morpholinoaniline: A precursor to tert-butyl N-(4-morpholin-4-ylphenyl)carbamate, used in similar applications but lacks the Boc protecting group.

N-BOC Aniline: Another Boc-protected amine, used in peptide synthesis and organic synthesis.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the Boc protecting group. This combination provides enhanced stability and selectivity in synthetic applications compared to other Boc-protected amines .

Actividad Biológica

Tert-butyl N-(4-morpholin-4-ylphenyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique structural features, including a morpholine ring and a carbamate moiety, has shown promise in various therapeutic applications, particularly in the context of enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.352 g/mol. The presence of the morpholine ring enhances its solubility and biological activity, making it an interesting candidate for medicinal applications.

Structural Representation

| Feature | Description |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.352 g/mol |

| Functional Groups | Tert-butyl, morpholine, carbamate |

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in various biochemical pathways. The mechanism typically involves binding at the active sites of these targets, leading to inhibition of their activity. This inhibition can modulate pathways related to cell growth, differentiation, and apoptosis.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor in enzymatic pathways associated with cancer cell proliferation. For instance, studies have shown that compounds structurally similar to this compound exhibit inhibitory effects on kinases involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study exploring the effects of related compounds demonstrated significant inhibition of specific kinases, suggesting that this compound may possess similar properties. The morpholine moiety is believed to enhance cellular penetration and interaction with biological targets.

Interaction with Biological Targets

Preliminary data from interaction studies suggest that this compound may bind effectively to receptors involved in signal transduction pathways related to cancer progression. This binding could lead to altered cellular responses and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate | C15H22N2O3 | Inhibitor of specific kinases | Contains an amino group that may enhance binding |

| Tert-butyl N-(2-hydroxyphenyl)carbamate | C12H17NO3 | Moderate antimicrobial activity | Lacks the morpholine ring but retains carbamate functionality |

| Tert-butyl N-(morpholin-3-ylphenyl)carbamate | C15H22N2O3 | Potential anti-inflammatory effects | Different positioning of morpholine enhances selectivity |

The structural arrangement of this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond enzyme inhibition; it has potential applications in various fields:

- Cancer Therapy : As an inhibitor of pathways associated with tumor growth.

- Neuroprotection : Potential use in preventing neurodegeneration through modulation of amyloid beta aggregation.

- Drug Development : Serves as a model compound for studying enzyme interactions and binding affinities.

Neuroprotective Studies

Research into related compounds has indicated their ability to inhibit amyloidogenesis, which is crucial for conditions like Alzheimer's disease. For example, a compound structurally similar to this compound demonstrated significant inhibition of amyloid beta aggregation, suggesting potential neuroprotective effects .

Propiedades

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMBUHFNPUQJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467359 | |

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564483-40-5 | |

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.